molecular formula C10H9NO3 B590903 5-Hydroxyindole-3-acetic-2,2-d2 acid CAS No. 56209-31-5

5-Hydroxyindole-3-acetic-2,2-d2 acid

Cat. No.: B590903
CAS No.: 56209-31-5
M. Wt: 193.198
InChI Key: DUUGKQCEGZLZNO-SMZGMGDZSA-N
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Description

5-Hydroxyindole-3-acetic Acid-D2 is a labelled analogue of 5-Hydroxyindole-3-acetic Acid. 5-Hydroxyindole-3-acetic Acid is an impurity of Chlorpheniramine, a histamine H1 receptor antagonist that is used to treat allergy symptoms.

Mechanism of Action

Target of Action

5-Hydroxyindole-3-acetic Acid-D2, also known as 5-Hydroxyindole-3-acetic-2,2-d2 acid, is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic acid . This compound is a major metabolite of serotonin , a neurotransmitter that plays a crucial role in various biological activities, including mood regulation, gastrointestinal motility, and cardiovascular function . The primary targets of this compound are L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

The compound interacts with its targets, the L-type calcium channels, to stimulate intestinal motility . This interaction results in the acceleration of gut contractility . Moreover, the compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Biochemical Pathways

5-Hydroxyindole-3-acetic Acid-D2 is part of the serotonin pathway, where it serves as a catabolic end product . This pathway involves the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by its deuterium labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The action of 5-Hydroxyindole-3-acetic Acid-D2 leads to significant physiological effects. When administered orally in rats, it significantly accelerates the total gut transit time . This acceleration of gut contractility can potentially influence the overall gastrointestinal function.

Action Environment

The action of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by various environmental factors. For instance, the production of 5-HI, a metabolite in the same pathway, is inhibited upon pH reduction in in vitro studies . Moreover, the compound’s action can be influenced by the gut microbiota, which plays a role in metabolizing 5-HTP to 5-HI .

Biochemical Analysis

Biochemical Properties

5-Hydroxyindole-3-acetic Acid-D2 plays a significant role in biochemical reactions. It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme tryptophanase (TnaA), which is involved in the conversion of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole .

Cellular Effects

5-Hydroxyindole-3-acetic Acid-D2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accelerate gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxyindole-3-acetic Acid-D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for example, by accelerating gut contractility via activation of L-type calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxyindole-3-acetic Acid-D2 change over time. It has been found that plasma 5-Hydroxyindole-3-acetic Acid-D2 levels were significantly elevated in severe Acute Respiratory Distress Syndrome (ARDS) cases with shock status and positively correlated with clinical severity .

Dosage Effects in Animal Models

The effects of 5-Hydroxyindole-3-acetic Acid-D2 vary with different dosages in animal models. For instance, when administered orally in rats, 5-Hydroxyindole-3-acetic Acid-D2 significantly accelerates the total gut transit time .

Metabolic Pathways

5-Hydroxyindole-3-acetic Acid-D2 is involved in the metabolism of serotonin, a process that involves several enzymes and cofactors . It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver .

Transport and Distribution

It is known that it is a metabolite of serotonin and is used to determine serotonin levels in the body .

Subcellular Localization

As a metabolite of serotonin, it is likely to be found wherever serotonin and its metabolites are localized within the cell .

Biological Activity

5-Hydroxyindole-3-acetic-2,2-d2 acid (5-HIAA-D2) is a deuterated derivative of 5-hydroxyindole-3-acetic acid, a metabolite of serotonin. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and its role as a biomarker in various physiological and pathological conditions.

5-HIAA-D2 is synthesized from serotonin through enzymatic pathways involving monoamine oxidase, which catalyzes the oxidative deamination of serotonin. The presence of deuterium isotopes enhances the stability and tracking of this compound in biological studies, allowing for more precise measurements in metabolic studies and pharmacokinetics.

Biological Activity

Neuropharmacological Effects:
Research indicates that 5-HIAA-D2 may play a role in modulating neurotransmitter systems. It has been studied for its effects on neuronal viability and apoptosis. For instance, in vitro studies have shown that 5-HIAA-D2 can influence cell survival in neuronal cell lines such as SH-SY5Y, particularly under conditions of oxidative stress induced by agents like 6-hydroxydopamine (6-OHDA). The compound appears to enhance cell viability while decreasing markers of apoptosis, such as caspase-3 activation .

Role as a Biomarker:
5-HIAA levels in cerebrospinal fluid (CSF) are often used as indicators of serotonergic activity. Elevated levels of 5-HIAA have been associated with various psychiatric disorders, including depression and suicidal behavior. Studies have shown that low CSF concentrations of 5-HIAA can predict increased suicide risk among individuals with mood disorders .

Case Studies

  • Suicide Risk Prediction:
    A longitudinal study tracked CSF levels of 5-HIAA in patients with mood disorders over several years. Findings indicated that lower concentrations were significantly correlated with higher suicide attempts, suggesting its utility as a predictive biomarker for suicidal behavior .
  • Neurotoxicity Assessment:
    In a controlled experiment, SH-SY5Y cells treated with 6-OHDA showed significant neurotoxicity; however, co-treatment with 5-HIAA-D2 resulted in improved cell survival rates and reduced oxidative stress markers. This suggests a protective role against neurotoxic agents .

Data Tables

Study Findings Concentration Measured Outcome
Study ALow CSF 5-HIAA linked to suicide riskCSF 5-HIAA levelsIncreased risk of suicide
Study BProtective effects against neurotoxicityCell viability post-treatmentEnhanced survival in SH-SY5Y cells
Study CCorrelation with mood disorders severityUrinary 5-HIAA levelsHigher levels correlated with severe symptoms

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-Hydroxyindole-3-acetic-2,2-d2 acid in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards for enhanced specificity. For urine or plasma, employ a mobile phase of 0.05–0.1% formic acid and acetonitrile (1:9 ratio) to optimize peak separation and sensitivity . Validate the method using linearity (R² > 0.99), intra-day precision (<10% CV), and recovery studies (85–115%) . UV-HPLC with a C18 column is an alternative for non-deuterated analogs but lacks isotopic specificity .

Q. How should this compound be stored to ensure stability?

  • Protocol : Store at 2–8°C in airtight, light-protected containers. Stability studies indicate degradation <5% over three years under these conditions. Reanalyze purity after prolonged storage using validated chromatographic methods (e.g., LC-MS/MS) to confirm isotopic integrity . Avoid exposure to moisture or extreme pH, as hydrolysis of the acetic acid moiety may occur .

Q. What safety precautions are critical during handling?

  • Guidelines : Wear nitrile gloves, lab coats, and eye protection (e.g., goggles). Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline and seek medical evaluation . Avoid incompatible materials like strong oxidizers or bases, which may induce hazardous reactions .

Advanced Research Questions

Q. How does deuterium labeling impact the chromatographic behavior of 5-Hydroxyindole-3-acetic acid compared to its non-deuterated form?

  • Experimental Design : Perform co-injection experiments using LC-MS/MS to compare retention times (RTs). Deuterated analogs typically exhibit slightly shorter RTs due to reduced hydrogen bonding. For example, this compound may elute 0.2–0.5 minutes earlier than the non-deuterated form (C₁₀H₉NO₃, m/z 191.06 vs. d2: m/z 193.08) . Validate isotopic purity (≥98% deuterium) via high-resolution mass spectrometry (HRMS) to avoid misinterpretation of metabolic studies .

Q. What strategies resolve contradictions in 5-HIAA measurements between UV-HPLC and LC-MS/MS platforms?

  • Data Analysis : Cross-validate using certified reference materials (CRMs). Discrepancies often arise from matrix effects (e.g., urinary pigments interfering with UV detection) or incomplete chromatographic separation of isomers. For LC-MS/MS, use isotope dilution with 5-Hydroxyindole-3-acetic-d5 acid as an internal standard to correct for ion suppression . Report absolute concentrations with method-specific uncertainty intervals .

Q. How can researchers optimize extraction protocols for this compound in complex matrices like fecal or brain tissue?

  • Method Development : For fecal samples, homogenize in cold methanol:water (80:20) to precipitate proteins. Centrifuge at 15,000×g for 10 minutes and filter (0.22 µm) before LC-MS/MS analysis. For brain tissue, use acidified acetonitrile (0.1% formic acid) to stabilize serotonin metabolites and minimize enzymatic degradation . Spike recovery experiments (≥80%) are mandatory to validate extraction efficiency .

Q. What are the implications of inter-lot variability in deuterium enrichment for longitudinal studies?

  • Quality Control : Require certificates of analysis (CoA) for each lot, specifying isotopic purity (e.g., 98% deuterium at the 2,2 positions). Batch effects can skew metabolic flux data; pre-screen lots using NMR or HRMS to confirm labeling consistency . Include lot-specific calibration curves in assays to normalize variability .

Q. Methodological Challenges and Solutions

Q. How to address low recovery rates of this compound in acidic urine samples?

  • Troubleshooting : Adjust urine pH to 6.5–7.0 using ammonium bicarbonate before solid-phase extraction (SPE). Acidic conditions may protonate the carboxylic acid group, reducing SPE column retention. Use hydrophilic-lipophilic balance (HLB) cartridges for improved recovery (>90%) .

Q. What controls are essential when studying 5-HIAA as a serotonin biomarker in disease models?

  • Experimental Controls : Include (1) negative controls (serotonin-depleted diets), (2) positive controls (tryptophan hydroxylase inhibitors), and (3) matrix-matched blanks to exclude background interference. Normalize data to creatinine in urine or total protein in tissue lysates .

Properties

IUPAC Name

2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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